(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242944
InChI: InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1
SMILES:
Molecular Formula: C37H34N2O2
Molecular Weight: 538.7 g/mol

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

CAS No.:

Cat. No.: VC17242944

Molecular Formula: C37H34N2O2

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane -

Specification

Molecular Formula C37H34N2O2
Molecular Weight 538.7 g/mol
IUPAC Name (4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1
Standard InChI Key WEDVZYDCWKSPHM-KLCUDZNTSA-N
Isomeric SMILES C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8
Canonical SMILES C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8

Introduction

Structural and Stereochemical Analysis

The molecular structure of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane features a spirobiindane scaffold, where two indane units are connected via a spiro carbon atom, enforcing a perpendicular arrangement that minimizes conformational flexibility . Each indane moiety is functionalized with an (S)-configured 4-benzyl-4,5-dihydrooxazole (Box) group at the 7-position. The Box substituents adopt a planar geometry, with the benzyl groups providing steric bulk to modulate substrate access in catalytic cycles .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Spirobiindane core symmetryC2-symmetric
Oxazoline configuration(S)-4-benzyl
Coordination sitesN (oxazoline), P (if phosphorylated)

X-ray diffraction studies of analogous SIPHOX ligands reveal bond lengths of ~1.30 Å for the oxazoline C=N bond and ~1.45 Å for the C–O bond, consistent with delocalized π-electron systems in the heterocycle . The spirobiindane core exhibits dihedral angles of 85–90° between the indane planes, creating a chiral pocket ideal for enantioselective recognition .

Synthesis and Optimization

The synthesis of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane proceeds through a multi-step sequence starting from enantiopure spirobiindane precursors :

  • Spirobiindane bistriflate formation: (R,R,R)-SPIROL is treated with triflic anhydride to yield the bistriflate intermediate in 97% yield .

  • Carbonylation: Palladium-catalyzed carbonylation introduces ester groups, forming a diester intermediate (78% yield) .

  • Oxazoline cyclization: The diester reacts with (S)-phenylglycinol under Mitsunobu conditions, followed by acid-mediated cyclization to install the Box groups .

Table 2: Synthetic Yields

StepYield (%)Purity
Bistriflate formation97>99%
Carbonylation7895%
Oxazoline installation8597%

Critical to the process is the use of enantiomerically pure starting materials to preserve the (Sa,S) configuration. The final ligand is typically isolated as a white crystalline solid with >97% enantiomeric excess (ee), as confirmed by chiral HPLC .

Applications in Asymmetric Catalysis

Iridium-Catalyzed Hydrogenation

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane demonstrates exceptional performance in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. When complexed with [Ir(COD)Cl]2, the ligand enables up to 99% ee for β-aryl enamide reductions :

Ir(COD)Cl2+LigandActive Catalyst[4]\text{Ir(COD)Cl}_2 + \text{Ligand} \rightarrow \text{Active Catalyst} \quad[4]

Table 3: Hydrogenation Performance

Substrateee (%)Conversion
(E)-β-Methylstyrene99>99%
(Z)-Cinnamamide9798%

The benzyl groups on the oxazoline rings induce a chiral environment that directs substrate approach via π-π interactions with the aryl groups, while the spirobiindane backbone prevents unproductive conformations .

Copper-Mediated C–H Insertion

In Cu(I)-catalyzed phenol O–H insertions with diazoesters, the ligand achieves enantioselectivities of 92% ee for α-aryl-α-diazoacetates. The rigid spiro framework enforces a trigonal planar geometry around copper, favoring nucleophilic attack trans to the oxazoline nitrogen :

Cu(OTf)+LigandChiral Cu Complex[5]\text{Cu(OTf)} + \text{Ligand} \rightarrow \text{Chiral Cu Complex} \quad[5]

Comparative Analysis with Related Ligands

Table 4: Ligand Performance Comparison

LigandReactionee (%)
(Sa)-DTB-Bn-SIPHOXHydrogenation99
(R)-Ph-BINAPHydrogenation88
(S,S)-iPr-PHOXC–H Insertion85

The SIPHOX ligand family outperforms traditional BINAP and PHOX ligands due to enhanced steric shielding and electronic tuning from the spirobiindane core .

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